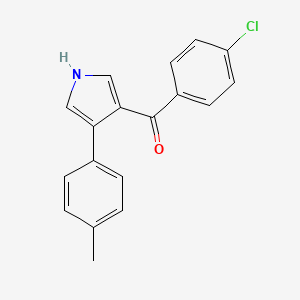

3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUARPBFXBVMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Electrophilic reagents: Nitric acid, bromine.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrole derivatives, including 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole. Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of pyrrole have shown significant inhibition of cancer cell lines, including those resistant to conventional therapies. A study demonstrated that specific pyrrole derivatives could suppress the growth of medulloblastoma cells at nanomolar concentrations, indicating their potential as effective anticancer agents .

Table 1: Summary of Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole | NCI-ADR-RES (P-glycoprotein overexpressing) | 50 | Inhibition of tubulin polymerization |

| ARAP-22 | Medulloblastoma D283 | 30 | Hedgehog signaling pathway inhibition |

| ARAP-27 | NIH3T3 Shh-Light II | 25 | Colchicine site binding |

Anti-inflammatory Properties

In addition to its anticancer potential, pyrrole derivatives have been investigated for their anti-inflammatory effects. A series of pyrrolopyridines synthesized from aminocyanopyrroles exhibited promising activity in inhibiting pro-inflammatory cytokines. The binding interactions observed through docking studies suggest that these compounds may effectively target COX-2, a key enzyme involved in inflammation .

Table 2: Anti-inflammatory Activity of Pyrrole Derivatives

| Compound Name | In Vitro Assay | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| Pyrrolopyridine 3i | Cytokine inhibition | 10 | COX-2 |

| Pyrrolopyridine 3l | Cytokine inhibition | 8 | COX-2 |

Synthesis and Versatility

The synthesis of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole can be achieved through various methods, including one-pot reactions that are environmentally friendly and efficient. Recent advancements in synthetic strategies allow for the incorporation of different substituents on the pyrrole ring, enhancing its bioactivity and broadening its application scope in drug discovery .

Table 3: Synthesis Methods for Pyrrole Derivatives

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| Aza-Wittig Reaction | Metal-free conditions | 85 |

| Paal-Knorr Synthesis | Traditional method | 70 |

| One-pot Synthesis | Short reaction time | 90 |

Case Studies

Several case studies have documented the efficacy of pyrrole derivatives in clinical settings. For example, a study focusing on a series of modified pyrroles demonstrated significant antitumor activity against various cancer cell lines, with some compounds progressing to preclinical trials due to their favorable pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

a. 3-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole

- Structure : Differs by a 3-bromophenyl group at position 4 instead of 4-methylphenyl.

- Molecular Formula: C₁₇H₁₁BrClNO; Molar Mass: 360.63 g/mol .

- Key Differences: Bromine’s higher atomic mass and polarizability increase molecular weight and may enhance halogen bonding in biological systems.

b. 1-(4-Chlorophenyl)-1H-pyrrole

- Structure : Simpler derivative with a single 4-chlorophenyl substituent on the pyrrole nitrogen.

- Applications : Used as a precursor in pharmaceutical intermediates .

- Key Differences :

- Lack of a benzoyl group reduces planarity and conjugation, leading to lower molecular complexity and altered solubility.

Functional Group Modifications in Aroyl-Pyrrole Derivatives

a. 4-Aroyl-3-sulfonyl-1H-pyrroles

- Example : 4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrroles (e.g., compounds 7–9 in ).

- Synthesis : Prepared via refluxing with chloranil in xylene, followed by NaOH treatment .

- Key Differences: Sulfonyl groups introduce strong electron-withdrawing effects, increasing acidity of the pyrrole NH compared to benzoyl derivatives.

b. 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Pharmacologically Active Analogs

a. Celecoxib (CLX)

- Structure : 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

- Activity : Selective COX-2 inhibitor used in arthritis treatment .

- Comparison :

- Both compounds share a 4-methylphenyl group, but CLX’s pyrazole ring and sulfonamide group confer distinct hydrogen-bonding capabilities and target specificity.

b. LXRα/β Agonists

- Example: 3-((4-Methoxyphenyl)amino)-4-phenyl-1-(phenylmethyl)-1H-pyrrole ().

- Key Differences: Amino and benzyl substituents enhance interactions with nuclear receptors, unlike the chlorobenzoyl group in the target compound .

Physicochemical and Chromatographic Data

Table 1: Relative Retention Times of Chlorobenzoyl Derivatives (HPLC Analysis)

| Compound Name | Retention Time (%) |

|---|---|

| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 0.34 |

| 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | 0.50 |

| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | 0.65 |

| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | 0.80 |

Source: Pharmacopeial Forum (2005)

Biological Activity

3-(4-Chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole is a synthetic compound that belongs to the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole can be represented as follows:

- Molecular Formula : C_{16}H_{14}ClN

- Molecular Weight : 273.74 g/mol

Biological Activity Overview

Research has indicated that derivatives of pyrrole compounds exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has been studied for its potential in inhibiting various biological pathways.

1. Anticancer Activity

Studies have shown that pyrrole derivatives can inhibit the growth of cancer cell lines. For example, related compounds have demonstrated the ability to interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer progression and metastasis. In vitro assays have reported IC50 values indicating significant inhibitory effects on cancer cell proliferation .

2. Anti-Inflammatory Effects

The anti-inflammatory properties of pyrrole derivatives are also notable. Compounds with similar structures have shown the capability to inhibit pro-inflammatory cytokines in vitro and exhibit significant anti-inflammatory activity in vivo. For instance, certain fused pyrroles have been documented to reduce inflammation by inhibiting COX-2 activity .

The biological activities of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases.

- Receptor Modulation : By interacting with growth factor receptors, it may alter signaling pathways that lead to cell proliferation and survival.

- Cytotoxicity : The compound may induce apoptosis in cancer cells through various cellular stress responses.

Case Studies

Several studies have evaluated the biological activity of pyrrole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.